1-[1-(4-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine
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Overview
Description
1-{1-[(4-bromophenyl)methyl]piperidin-4-yl}-4-ethylpiperazine is a complex organic compound that features a piperidine and piperazine ring structure
Preparation Methods
The synthesis of 1-{1-[(4-bromophenyl)methyl]piperidin-4-yl}-4-ethylpiperazine typically involves multiple steps. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Chemical Reactions Analysis
1-{1-[(4-bromophenyl)methyl]piperidin-4-yl}-4-ethylpiperazine can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1-{1-[(4-bromophenyl)methyl]piperidin-4-yl}-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-{1-[(4-bromophenyl)methyl]piperidin-4-yl}-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-{1-[(4-bromophenyl)methyl]piperidin-4-yl}-4-ethylpiperazine can be compared with other similar compounds, such as:
- 1-[(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- 1-[(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- 1-[(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
These compounds share similar structural features but may differ in their biological activities and applications.
Properties
Molecular Formula |
C18H28BrN3 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-4-ethylpiperazine |
InChI |
InChI=1S/C18H28BrN3/c1-2-20-11-13-22(14-12-20)18-7-9-21(10-8-18)15-16-3-5-17(19)6-4-16/h3-6,18H,2,7-15H2,1H3 |
InChI Key |
QVUKVXOEZQSEID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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